Antituberculosis agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

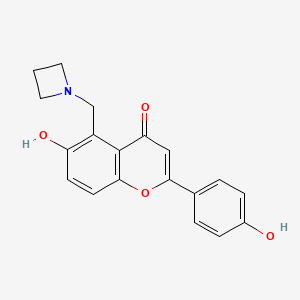

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

5-(azetidin-1-ylmethyl)-6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H17NO4/c21-13-4-2-12(3-5-13)18-10-16(23)19-14(11-20-8-1-9-20)15(22)6-7-17(19)24-18/h2-7,10,21-22H,1,8-9,11H2 |

InChI Key |

YONQTMXRNDKBLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a compound of interest for its potential therapeutic applications, notably as an anti-tuberculosis agent.[1][2] This document outlines the detailed experimental protocol for its preparation and presents key analytical data for characterization.

Introduction

2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, an enaminone derivative, has been identified as a promising lead molecule in the development of new anti-tuberculosis drugs.[1][2] Its synthesis involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with 2-aminophenol. This guide details a specific and reproducible synthetic method.

Synthesis Workflow

The synthesis proceeds via a one-pot reaction between 5,5-dimethylcyclohexane-1,3-dione, 2-aminophenol, and triethyl orthoformate. The reaction scheme is illustrated below.

Figure 1: Synthesis workflow for 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione.

Experimental Protocol

A general procedure for the synthesis of 2-phenylaminomethylene-cyclohexane-1,3-diones involves the reaction of the corresponding cyclohexane-1,3-dione with a substituted aniline in the presence of triethyl orthoformate.[1]

Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (Compound 39) [3]

A mixture of 5,5-dimethylcyclohexane-1,3-dione (1 equivalent), 2-aminophenol (1 equivalent), and triethyl orthoformate (1.5 equivalents) is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected. Purification of the crude product can be achieved by recrystallization or column chromatography to yield the pure compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compound.

Table 1: Physicochemical and Chromatographic Data [3]

| Parameter | Value |

| Physical State | White solid |

| Melting Point (°C) | 249 |

| TLC Rf value | 0.48 (in EtOAc:Hexane, 60:40) |

Table 2: Spectroscopic Data [3]

| Technique | Data |

| IR (neat) cm-1 | 2980, 2950, 1678, 1040 |

| 1H NMR (400 MHz, CD3OD) δ (ppm) | 9.86 (1H, bs), 8.66 (1H, d, J = 16.0 Hz), 7.46-7.34 (1H, m), 7.07-6.84 (3H, m), 2.46 (2H, s), 2.41 (2H, s), 1.10 (3H, s), 1.09 (3H, s) |

| 13C NMR (101 MHz, CDCl3) δ (ppm) | 199.8, 197.2, 149.6, 149.3, 147.8, 127.2, 126.6, 120.6, 120.3, 108.8, 51.9, 46.2, 32.7, 28.5, 28.3 |

Conclusion

The synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can be readily achieved through a one-pot reaction. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the preparation and identification of this compound. Further studies into its biological activities are warranted to explore its full therapeutic potential.

References

- 1. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

Discovery of Novel Cyclohexane-1,3-dione Antitubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, urgently necessitating the discovery of novel antitubercular agents with new mechanisms of action. This technical guide details the discovery and preclinical evaluation of a promising new class of antitubercular compounds based on the cyclohexane-1,3-dione scaffold. The information presented herein is compiled from a key study that identified these compounds through whole-cell phenotypic screening and subsequent lead optimization.

Introduction

Phenotypic screening of a diverse small molecule library against M. tuberculosis H37Rv led to the identification of initial hits containing a cyclohexane-1,3-dione core.[1][2][3] A subsequent synthetic chemistry effort was undertaken to explore the structure-activity relationship (SAR) and identify lead candidates with potent and specific antitubercular activity. This guide provides a comprehensive overview of the synthesized compounds, their biological activities, and the experimental protocols utilized in their evaluation.

Drug Discovery Workflow

The discovery process for these novel cyclohexane-1,3-dione antitubercular agents followed a structured workflow from initial hit identification to lead compound selection. This process involved the synthesis and evaluation of a focused library of compounds, leading to the identification of molecules with significant activity against M. tuberculosis and low host cell toxicity.

Quantitative Data

A library of 37 compounds was synthesized and evaluated for its antitubercular activity against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) was determined for each compound. The most promising compounds were further evaluated for their cytotoxicity against four human cell lines.

Table 1: Antitubercular Activity of 2-Phenylaminomethylene-cyclohexane-1,3-diones

| Compound | R | R1 | R2 | R3 | MIC (µg/mL) |

| 5 | H | H | H | H | 20-40 |

| 6 | CH3 | CH3 | H | H | 20-40 |

| 37 | H | H | 2-OH | H | 5-10 |

| 39 | CH3 | CH3 | 2-OH | H | 2.5 |

| 41 | Phenyl | H | 2-OH | H | 5-10 |

Note: This table presents a selection of the most relevant compounds. For a complete list of all 37 compounds, please refer to the source publication.[1]

Table 2: Cytotoxicity of Lead Compounds

| Compound | Cell Line | % Growth Inhibition at 50 µM |

| 37 | HEK-293 | <20 |

| A549 | <20 | |

| HeLa | <20 | |

| HCT-116 | <20 | |

| 39 | HEK-293 | <20 |

| A549 | <20 | |

| HeLa | <20 | |

| HCT-116 | <20 | |

| 41 | HEK-293 | 52.79 |

| A549 | <20 | |

| HeLa | <20 | |

| HCT-116 | <20 |

The lead compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (39), exhibited a potent MIC of 2.5 µg/mL and showed no significant toxicity against the tested human cell lines at a concentration of 50 µM.[1][2][3]

Experimental Protocols

General Synthesis of 2-Phenylaminomethylene-cyclohexane-1,3-diones

The synthesis of the 2-phenylaminomethylene-cyclohexane-1,3-dione derivatives was achieved through a condensation reaction.

Reaction Scheme:

Procedure: A mixture of the appropriate cyclohexane-1,3-dione (1 equivalent), a substituted aniline (1 equivalent), and triethylorthoformate (1.5 equivalents) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. After completion of the reaction, the mixture was cooled to room temperature, and the resulting solid product was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-phenylaminomethylene-cyclohexane-1,3-dione derivative.

In Vitro Antitubercular Activity Assay

The antitubercular activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Experimental Workflow:

Procedure:

-

Two-fold serial dilutions of the test compounds were prepared in a 96-well microplate in Middlebrook 7H9 broth supplemented with OADC.

-

Each well was inoculated with a standardized suspension of M. tuberculosis H37Rv.

-

The plates were incubated at 37°C for 7 days.

-

After incubation, Alamar Blue reagent was added to each well.

-

The plates were re-incubated for 24 hours.

-

The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change of the Alamar Blue reagent from blue to pink.

Cytotoxicity Assay

The cytotoxicity of the lead compounds was assessed against four human cell lines: HEK-293 (human embryonic kidney), A549 (human lung carcinoma), HeLa (human cervical cancer), and HCT-116 (human colon cancer) using the MTT assay.

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with the test compounds at a concentration of 50 µM for 48 hours.

-

After the treatment period, MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

-

The supernatant was removed, and the formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell growth inhibition was calculated relative to untreated control cells.

Structure-Activity Relationship (SAR)

The study of the 37 synthesized compounds allowed for the elucidation of key structural features required for antitubercular activity.[1]

-

Cyclohexane-1,3-dione Moiety: This core structure was found to be crucial for activity. Replacement with a cyclopentane-1,3-dione resulted in a significant loss of potency.[1]

-

Aromatic Ring: The presence of an aromatic ring attached to the exocyclic aminomethylene linker is essential. Compounds with aliphatic substitutions at this position were inactive.[1]

-

ortho-Hydroxyl Group: Aniline derivatives with a hydroxyl group at the ortho position of the phenyl ring consistently demonstrated the best activity.[1]

-

Substitution at C-5: The presence of gem-dimethyl or a phenyl group at the C-5 position of the cyclohexane-1,3-dione ring was found to be optimal for activity.[1]

Conclusion

The cyclohexane-1,3-dione scaffold represents a promising new chemical class for the development of novel antitubercular agents. The lead compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (39), demonstrates potent activity against M. tuberculosis H37Rv, high specificity, and low cytotoxicity.[1][3] Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to advance its development as a potential new treatment for tuberculosis.

References

Structure-Activity Relationship of 2-Phenylaminomethylene-cyclohexane-1,3-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylaminomethylene-cyclohexane-1,3-dione derivatives. This class of compounds has garnered significant interest for its therapeutic potential, particularly as anti-tuberculosis agents. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes the logical relationships in SAR and experimental workflows.

Anti-Tuberculosis Activity: Quantitative Structure-Activity Relationship

A significant body of research has focused on the evaluation of 2-phenylaminomethylene-cyclohexane-1,3-dione derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of these compounds. The following table summarizes the anti-tuberculosis activity of a library of these derivatives against the H37Rv strain of M. tuberculosis.

Table 1: Anti-Tuberculosis Activity of 2-Phenylaminomethylene-cyclohexane-1,3-dione Derivatives

| Compound ID | R | R1 | R2 | Phenyl Ring Substitution | MIC (µg/mL) |

| 1 | H | H | H | Unsubstituted | >80 |

| 2 | H | H | H | 2-OH | 5-10 |

| 3 | H | H | H | 3-OH | >80 |

| 4 | H | H | H | 4-OH | >80 |

| 5 | H | H | H | 2-Cl | >80 |

| 6 | H | H | H | 3-Cl | >80 |

| 7 | H | H | H | 4-Cl | >80 |

| 8 | H | H | H | 2-CH3 | >80 |

| 9 | H | H | H | 3-CH3 | >80 |

| 10 | H | H | H | 4-CH3 | >80 |

| 11 | H | CH3 | CH3 | Unsubstituted | >80 |

| 12 | H | CH3 | CH3 | 2-OH | 2.5 |

| 13 | H | CH3 | CH3 | 3-OH | >80 |

| 14 | H | CH3 | CH3 | 4-OH | >80 |

| 15 | H | CH3 | CH3 | 2-Cl | >80 |

| 16 | H | CH3 | CH3 | 3-Cl | >80 |

| 17 | H | CH3 | CH3 | 4-Cl | >80 |

| 18 | H | CH3 | CH3 | 2-CH3 | >80 |

| 19 | H | CH3 | CH3 | 3-CH3 | >80 |

| 20 | H | CH3 | CH3 | 4-CH3 | >80 |

| 21 | Phenyl | H | H | Unsubstituted | >80 |

| 22 | Phenyl | H | H | 2-OH | 5-10 |

Data sourced from a whole-cell based phenotypic screening against Mycobacterium tuberculosis H37Rv.

Experimental Protocols

Synthesis of 2-Phenylaminomethylene-cyclohexane-1,3-dione Derivatives

General Procedure:

A solution of the respective aniline (1 mmol) and 2-formyl-cyclohexane-1,3-dione (1 mmol) in ethanol (10 mL) is subjected to stirring at room temperature for a duration of 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is evaporated under reduced pressure. The resulting solid is then washed with a cold solution of diethyl ether to yield the pure 2-phenylaminomethylene-cyclohexane-1,3-dione derivative. The synthesized compounds are characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Whole-Cell Phenotypic Screening against Mycobacterium tuberculosis H37Rv

Protocol:

The anti-tuberculosis activity of the synthesized compounds is determined by a whole-cell phenotypic screening assay against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is determined using the microplate Alamar blue assay (MABA) or a luciferase reporter assay.

-

Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. The cultures are incubated at 37°C.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microplate.

-

Inoculation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a cell density of approximately 1 x 10^5 CFU/mL. Each well of the microplate containing the test compound is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

MIC Determination (Alamar Blue Assay): After incubation, a solution of Alamar blue is added to each well. The plates are further incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

MIC Determination (Luciferase Reporter Assay): For strains expressing luciferase, a luciferin substrate is added after the initial incubation period. The luminescence is measured using a luminometer. The MIC is defined as the lowest compound concentration that results in a significant reduction in luminescence compared to the untreated control.

Structure-Activity Relationship and Experimental Workflow Visualization

The following diagrams illustrate the key structure-activity relationships for anti-tuberculosis activity and a typical experimental workflow for screening these compounds.

Caption: SAR for Anti-Tuberculosis Activity.

Caption: Experimental Workflow for SAR Studies.

Discussion of Structure-Activity Relationships

The anti-tuberculosis SAR of the 2-phenylaminomethylene-cyclohexane-1,3-dione series reveals several key features that govern their activity:

-

Substitution on the Phenyl Ring: A hydroxyl group at the 2-position of the phenyl ring is critical for potent anti-tuberculosis activity.[1][2] Compounds with a hydroxyl group at the 3- or 4-position, or with other substituents such as chloro or methyl groups, are largely inactive.[1] The unsubstituted phenyl derivative also shows no significant activity.[1]

-

Substitution on the Cyclohexane-1,3-dione Ring: The substitution pattern on the cyclohexane-1,3-dione moiety also plays a crucial role in modulating the activity. The introduction of two methyl groups at the 5-position of the cyclohexane ring, in combination with a 2-hydroxyl group on the phenyl ring, leads to the most potent compound in the series (MIC of 2.5 µg/mL).[1][2] A phenyl group at the 5-position of the cyclohexane ring also maintains good activity when paired with a 2-hydroxyphenyl substituent.

These findings suggest that the presence of a 2-hydroxyphenylamino moiety is a key pharmacophore for the anti-tuberculosis activity of this class of compounds. The steric and electronic properties of the substituents on the cyclohexane-1,3-dione ring further fine-tune the potency. The exact mechanism of action for these compounds against M. tuberculosis has not been fully elucidated and warrants further investigation. The high specificity for M. tuberculosis and low toxicity against human cell lines make these compounds promising leads for the development of new anti-tuberculosis drugs.[1][2]

While the primary focus of research on this scaffold has been on its anti-tuberculosis effects, derivatives of cyclohexane-1,3-dione have been explored for a range of other biological activities, including anti-cancer and anti-inflammatory properties. However, comprehensive SAR studies for these other activities are not as well-established as for their anti-tuberculosis effects. Further research is needed to fully explore the therapeutic potential of this versatile chemical scaffold.

References

In Vitro Tuberculostatic and Tuberculocidal Activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro tuberculostatic and tuberculocidal activities of the novel chemical entity 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD). The document synthesizes available data on its efficacy against various strains of Mycobacterium tuberculosis, including drug-susceptible, multidrug-resistant (MDR), and non-replicating persistent bacilli. Detailed experimental protocols for assessing its antimycobacterial properties are provided, alongside a summary of its synergistic potential with established antituberculosis drugs. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antituberculosis agents.

Introduction

Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of new therapeutic agents with novel mechanisms of action to combat the rise of drug-resistant strains and to shorten treatment durations. PAMCHD has emerged as a promising candidate, demonstrating potent in vitro activity against Mycobacterium tuberculosis. This document outlines the key findings related to its tuberculostatic and tuberculocidal properties.

Chemical Compound Profile

-

Compound Name: PAMCHD

-

Full Chemical Name: 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

-

Chemical Class: Cyclohexanone derivative[1]

In Vitro Antimycobacterial Activity

PAMCHD has been demonstrated to be both a tuberculostatic and a tuberculocidal agent against the H37Rv strain of M. tuberculosis.[1] Its efficacy extends to various clinical isolates, including those resistant to standard antituberculosis drugs.

Tuberculostatic and Tuberculocidal Concentrations

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of PAMCHD have been determined against a range of M. tuberculosis strains. The following tables summarize the quantitative data on its activity.

Table 1: MIC and MBC of PAMCHD against M. tuberculosis H37Rv

| Parameter | Concentration (µg/mL) | Reference |

| MIC | 2.5 - 5 | [2][3] |

| MBC | ≥ 10.0 | [1] |

Table 2: MIC of PAMCHD against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

| Strain Type | Number of Strains | MIC Range (µg/mL) | Reference |

| Drug-Susceptible | 8 | 1.25 - 5 | [2][3] |

| Isoniazid (INH)-Resistant | 6 | 2.5 - 10 | [2][3] |

| INH + Ethambutol (EMB)-Resistant | 1 | 5 | [2][3] |

| Rifampicin (RIF) + EMB-Resistant | 1 | 5 | [2][3] |

| Multidrug-Resistant (MDR) | 3 | 2.5 - 10 | [2][3] |

Activity Against Non-Replicating Persisters

A significant advantage of PAMCHD is its potent activity against dormant, non-replicating forms of M. tuberculosis, which are notoriously difficult to eradicate with conventional drugs.

Table 3: Bactericidal Activity of PAMCHD against Non-Replicating M. tuberculosis Persisters

| Persister Model | Log10 CFU Reduction | Concentration | Reference |

| Hypoxia-Induced | 6.5 | 64 x MIC | [2][3] |

| Nutrient Starvation | 7.5 | 64 x MIC | [2][3] |

| RIF-Tolerant (100-day-old static) | Sterilized | 64 x MIC | [2] |

Kill Curve Kinetics

The bactericidal activity of PAMCHD is both time- and concentration-dependent.[1] At its MIC, PAMCHD exhibits a bacteriostatic effect.[4] However, at concentrations above the MIC, it demonstrates significant bactericidal activity.[4] At 8x and 16x the MIC, PAMCHD can sterilize the M. tuberculosis culture within 8 days of exposure.[4]

Synergistic Activity with Antituberculosis Drugs

PAMCHD acts either synergistically or additively with existing antituberculosis drugs (ATDs).[1] This suggests its potential use in combination therapy to enhance efficacy and prevent the emergence of resistance.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro antitubercular activity of PAMCHD.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of PAMCHD against M. tuberculosis strains is typically determined using the broth microdilution method.

-

Bacterial Strain: M. tuberculosis H37Rv or clinical isolates.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (albumin-dextrose-catalase).

-

Procedure:

-

Prepare a serial two-fold dilution of PAMCHD in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a drug-free control well and a sterile control well.

-

Incubate the plates at 37°C for a specified period (typically 7-14 days).

-

The MIC is defined as the lowest concentration of PAMCHD that completely inhibits visible growth of the bacteria.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to assess the killing activity of the compound.

-

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from all wells showing no visible growth.

-

Spot-plate the aliquots onto Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

The MBC is defined as the lowest concentration of PAMCHD that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Kill Curve Assay

This assay evaluates the time- and concentration-dependent killing of M. tuberculosis by PAMCHD.

-

Procedure:

-

Prepare cultures of M. tuberculosis in Middlebrook 7H9 broth to a density of approximately 1 x 10^5 CFU/mL.[4]

-

Add PAMCHD at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC).[4]

-

Incubate the cultures at 37°C.[4]

-

At specific time points (e.g., 0, 2, 4, 8, 12, and 16 days), withdraw aliquots from each culture.[4]

-

Prepare serial dilutions of the aliquots and plate them on drug-free Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and then count the number of colony-forming units (CFU).

-

Plot the log10 CFU/mL against time for each concentration of PAMCHD.

-

Visualizations

Experimental Workflow for In Vitro Activity Assessment

The following diagram illustrates the general workflow for evaluating the tuberculostatic and tuberculocidal activity of a test compound like PAMCHD.

Caption: Workflow for assessing the in vitro antimycobacterial activity of PAMCHD.

Conclusion

The available in vitro data strongly support the potential of PAMCHD as a novel antituberculosis agent. Its potent tuberculostatic and tuberculocidal activities against both replicating and non-replicating M. tuberculosis, including drug-resistant strains, are highly encouraging. Further investigations into its mechanism of action, in vivo efficacy, and safety profile are warranted to advance its development as a clinical candidate. The synergistic interactions with existing ATDs also highlight its potential role in future combination therapies for tuberculosis.

References

- 1. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro potency of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione against drug-resistant and non-replicating persisters of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjmonline.org [pjmonline.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Identification of Isoniazid in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the target identification of Isoniazid (INH), a primary antituberculosis agent, in Mycobacterium tuberculosis. It covers the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for target validation, and visual representations of key pathways and workflows.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The development of effective treatments hinges on understanding the specific molecular targets of antimicrobial agents. Isoniazid (isonicotinic acid hydrazide, INH), discovered in 1952, is a cornerstone of first-line anti-TB therapy, renowned for its potent and specific bactericidal activity against replicating mycobacteria.[2][3][4] This guide will use Isoniazid as a model "Antituberculosis agent-2" to detail the process of target identification and validation.

The primary molecular target of Isoniazid is the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids.[5][6][7] Mycolic acids are unique, long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a robust barrier and contributing to the pathogen's virulence.[6]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][3][6] The mechanism involves a multi-step process:

-

Activation by KatG: INH passively diffuses into the Mtb cell where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][6] KatG catalyzes the oxidation of INH, generating a reactive isonicotinoyl radical.[2][3]

-

Formation of the INH-NAD Adduct: The isonicotinoyl radical spontaneously reacts with the nicotinamide adenine dinucleotide (NAD+) cofactor to form a covalent isonicotinoyl-NAD (INH-NAD) adduct.[3][4]

-

Inhibition of InhA: This INH-NAD adduct binds tightly to the active site of InhA, the NADH-dependent enoyl-acyl carrier protein reductase.[1][4] This binding blocks the natural substrate, preventing the elongation of fatty acids necessary for mycolic acid synthesis.[3]

-

Disruption of Cell Wall Integrity: The inhibition of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to cell lysis and death.[6]

Mutations in the katG gene that prevent the activation of INH are the most common cause of clinical resistance.[1][6] A secondary resistance mechanism involves mutations in the promoter region of the inhA gene, leading to its overexpression.[1]

Quantitative Data on Isoniazid Activity

The efficacy of an antimicrobial agent is quantified through various metrics, including its Minimum Inhibitory Concentration (MIC) against whole cells and its inhibitory concentration (IC50) against its molecular target.

Table 1: Minimum Inhibitory Concentrations (MIC) of Isoniazid against M. tuberculosis

| Strain Type | Resistance Mechanism | MIC Range (µg/mL) | References |

| Susceptible (e.g., H37Rv) | None | 0.016 - 0.063 | [8][9][10] |

| Low-Level Resistant | inhA promoter mutations | 0.25 - 4 | [8] |

| High-Level Resistant | katG mutations (e.g., S315T) | 1 - 16 | [8] |

| High-Level Resistant | Double mutations (katG + inhA promoter) | 4 - 64 | [8] |

| MDR Isolates | Various | 1 to >128 | [10] |

Table 2: In Vitro Inhibition of the InhA Enzyme

| Compound | Description | IC50 | References |

| Isoniazid (as INH-NAD adduct) | Activated form of the first-line drug | 54.6 nM | [11] |

| NITD-564 | A direct InhA inhibitor | 0.59 µM | [12] |

| Compound 9,222,034 | A novel direct InhA inhibitor | 18.05 µM | [13] |

| Triclosan | A well-known direct InhA inhibitor | Not specified in provided texts | [14] |

Detailed Experimental Protocols

The identification and validation of InhA as the target of Isoniazid involved a combination of genetic, biochemical, and biophysical methods.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Resazurin Microtiter Assay (REMA), a colorimetric method to determine the MIC of a compound against Mtb.

Materials:

-

M. tuberculosis H37Rv culture in mid-log phase.

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Isoniazid stock solution.

-

96-well microplates.

-

Resazurin sodium salt solution (0.01% w/v).

Procedure:

-

Prepare serial two-fold dilutions of Isoniazid in 7H9 broth directly in the 96-well plates. Final concentrations should typically range from 0.01 µg/mL to 64 µg/mL.

-

Include a drug-free well as a positive control for growth and a well with media only as a negative control.

-

Adjust the turbidity of the mid-log phase Mtb culture to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

-

Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension to achieve a final concentration of approximately 10^5 CFU/mL.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

-

Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial metabolic activity (growth).

-

The MIC is defined as the lowest concentration of Isoniazid that prevents the color change from blue to pink.[15]

Protocol for InhA Enzyme Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of the NADH-dependent InhA enzyme.

Materials:

-

Purified recombinant Mtb InhA enzyme.

-

NADH stock solution.

-

Substrate: 2-trans-dodecenoyl-CoA (or a similar enoyl-CoA substrate).

-

Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

-

Activated Isoniazid (INH-NAD adduct) or direct inhibitor.

-

UV-Vis spectrophotometer capable of reading at 340 nm.

Procedure:

-

The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

In a 96-well UV-transparent plate or cuvette, prepare the reaction mixture containing assay buffer, a fixed concentration of NADH (e.g., 100 µM), and varying concentrations of the inhibitor (e.g., INH-NAD adduct).

-

Add a fixed concentration of purified InhA enzyme (e.g., 70-150 nM) to the mixture and pre-incubate for 10-15 minutes at 25°C.[11][14]

-

Initiate the reaction by adding the enoyl-CoA substrate (e.g., 400 µM).[14]

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition relative to a control reaction containing no inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol for Mycolic Acid Synthesis Inhibition Assay

This protocol uses metabolic labeling with a radioactive precursor to assess the impact of Isoniazid on mycolic acid synthesis.

Materials:

-

M. tuberculosis H37Rv culture in mid-log phase.

-

[1,2-14C]acetic acid sodium salt.

-

Isoniazid.

-

Reagents for lipid extraction (e.g., chloroform/methanol mixture).

-

Reagents for preparing fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs), such as tetrabutylammonium hydroxide (TBAH) and methyl iodide.

-

Thin-layer chromatography (TLC) plates and solvent systems.

-

Phosphorimager or autoradiography film.

Procedure:

-

Treat mid-log phase Mtb cultures with varying concentrations of Isoniazid for 2-4 hours.[12]

-

Add 1 µCi/mL of [14C]acetic acid to each culture and incubate for an additional 6-8 hours to allow for incorporation into lipids.

-

Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

-

Extract the total lipids from the cell pellet using appropriate organic solvents.

-

Saponify the lipids and derivatize them to form FAMEs and MAMEs.

-

Spot the extracted FAMEs and MAMEs onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate the different lipid species.

-

Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

-

A dose-dependent decrease in the signal from MAMEs with a concurrent accumulation of FAMEs indicates specific inhibition of the FAS-II pathway, consistent with InhA inhibition.[12][16]

Visualizations of Pathways and Workflows

Isoniazid Activation and Target Inhibition Pathway

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Proteome-wide Profiling of Isoniazid Targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Frontiers | Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach [frontiersin.org]

- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 7. Target Identification in Anti-Tuberculosis Drug Discovery [mdpi.com]

- 8. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking [mdpi.com]

- 12. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Screening of Novel Antituberculosis Agent Analogs Against Mycobacterium tuberculosis H37Rv

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary screening of novel chemical entities, referred to herein as "Antituberculosis agent-2" analogs, against the virulent Mycobacterium tuberculosis (Mtb) H37Rv strain. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antitubercular agents.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of new drugs with novel mechanisms of action.[1] The preliminary screening of compound libraries against whole Mtb cells is a critical first step in identifying promising new chemical scaffolds.[2] This process involves evaluating the in vitro antimycobacterial activity, cytotoxicity, and initial structure-activity relationships (SAR) of newly synthesized analogs to select lead candidates for further development. This guide outlines the core experimental protocols and data presentation standards for this preliminary evaluation phase.

Data Presentation: In Vitro Activity and Cytotoxicity

Quantitative data from preliminary screens should be organized to facilitate direct comparison of compound potency and safety. Key parameters include the Minimum Inhibitory Concentration (MIC), the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the Selectivity Index (SI). The SI (CC50/MIC) is a critical measure of a compound's therapeutic window.

Table 1: Antimycobacterial Activity of "this compound" Analogs against Mtb H37Rv

| Compound Class | Analog | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|---|

| Heterocyclic Amine-Azachalcones | 12 | - | 9.54 | [3] |

| 15 | - | 6.62 | [3] | |

| 17 | - | 4.85 | [3] | |

| Pyrazinoic Acid Esters (POEs) | 3c | 10* | - | [4] |

| 3j | 10* | - | [4] | |

| 3m | 10* | - | [4] | |

| 3l | 10* | - | [4] | |

| GSK-286 Analogs | 3a | 3.13 | - | [5] |

| 7a | 3.13 | - | [5] | |

| 8a, 9a | 6.25 | - | [5] | |

| Dicoumarin-Furans | 11a | 1.6 | - | [6] |

| 11b | 25 | - | [6] | |

| 11c | 25 | - | [6] | |

| 2-Aminothiazoles | Substituted Analogs | <1.0 | - | [2] |

| Reference Drugs | Pyrazinamide | - | 26.80 | [3] |

| Ciprofloxacin | - | 9.43 | [3] | |

| Streptomycin | 6.25 | - | [6] | |

| Isoniazid | 0.313 | - | [1] | |

| Rifampicin | 0.078 | - | [1] |

Note: Activity for POEs reported as % inhibition at 10 µg/mL. 3c: 45.42%, 3j: 45.7%, 3m: 51.2%, 3l: 56%.

Table 2: Cytotoxicity and Selectivity Index of Selected Analogs

| Compound Class | Analog | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) | Reference |

|---|---|---|---|---|---|

| Heterocyclic Amine-Azachalcones | 12 | - | - | 9.33 | [3] |

| 15 | - | - | 1.39 | [3] | |

| 17 | - | - | 3.49 | [3] | |

| GSK-286 Analogs | 3a, 7a, etc. | VERO | >190 µg/mL | >30 (for 3a, 7a) | [5] |

| 2-Aminothiazoles | 12 of 15 analogs | VERO | - | >10 | [2] |

| Isoniazid Derivatives | Various | HepG2 | >25 | - |[7] |

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. The following sections describe common methodologies for the preliminary screening of antitubercular agents.

The screening process follows a logical progression from initial broad-based activity assays to more specific dose-response and safety evaluations.

Caption: General experimental workflow for screening antitubercular agents.

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the MIC of compounds against Mtb.[5][8] It relies on the reduction of the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin by metabolically active cells.

Protocol: Microplate Alamar Blue Assay (MABA)

-

Plate Preparation: In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.[5] Prepare serial two-fold dilutions of the test compounds, typically ranging from 0.2 to 100 µg/mL.[5]

-

Inoculum Preparation: Culture M. tuberculosis H37Rv at 37°C in an appropriate medium (e.g., Lowenstein-Jensen or Middlebrook 7H9) until the log phase of growth is reached.[6] Prepare a bacterial suspension and adjust its concentration.

-

Inoculation: Add 100 µL of the Mtb inoculum to each well, except for sterile control wells.[5] The final volume in each well is 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.[5][9]

-

Dye Addition: After incubation, add 20-30 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to each well.[5][10]

-

Final Incubation & Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).[8] Results can be read visually or with a fluorometer/spectrophotometer.[2][11]

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Evaluating the toxicity of compounds against mammalian cell lines is crucial to ensure that the observed antimycobacterial activity is not due to general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[12]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a mammalian cell line (e.g., VERO, HepG2, or A549) into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[12]

-

Compound Treatment: Aspirate the medium and expose the cells to various concentrations of the test compounds for 48-72 hours.[7][12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls. The CC50 value, the concentration that reduces cell viability by 50%, is determined by plotting viability against compound concentration.[13]

Caption: Workflow for a standard MTT cytotoxicity assay.

SAR analysis is a critical component of the lead optimization process. It involves systematically modifying the chemical structure of a hit compound and evaluating how these changes affect its biological activity and selectivity. This iterative process guides the design of more potent and less toxic analogs.

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Conclusion

The preliminary screening of novel "this compound" analogs against M. tuberculosis H37Rv is a structured, multi-step process. By employing standardized in vitro assays for activity and cytotoxicity, presenting data in a clear and comparable format, and applying the principles of SAR, researchers can effectively identify and prioritize promising lead compounds for the fight against tuberculosis. The methodologies and workflows presented in this guide provide a robust framework for conducting this essential early-stage drug discovery research.

References

- 1. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Design, synthesis and evaluation of biological activities of some novel anti-TB agents with bio-reducible functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 8. 404 Page Not Found [shsu.edu]

- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Efficacy and Mechanism of Pretomanid Against Non-Replicating Mycobacterium tuberculosis

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

1. Introduction

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis (TB), can enter a non-replicating or dormant state, rendering it tolerant to many standard antitubercular drugs. This persistence is a major obstacle to effective TB control, contributing to the long duration of therapy and the emergence of drug resistance. Pretomanid (formerly PA-824) is a nitroimidazooxazine antimycobacterial agent that has demonstrated significant activity against both actively replicating and non-replicating M. tb.[1][2] Approved by the US FDA in 2019 as part of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), it represents a critical advancement in the treatment of drug-resistant tuberculosis.[3][4] This document provides a detailed overview of Pretomanid's efficacy, mechanism of action against non-replicating bacilli, and the experimental protocols used to evaluate its activity.

2. Mechanism of Action in Non-Replicating M. tuberculosis

Pretomanid is a prodrug that requires bio-activation within the mycobacterial cell to exert its bactericidal effects.[1][5] Its dual mechanism of action allows it to target both metabolically active and dormant bacteria.[3][5]

-

Aerobic Conditions (Replicating Bacilli): Under normal oxygen tension, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8] This disruption of cell wall integrity leads to bacterial death.[5][6]

-

Anaerobic Conditions (Non-Replicating Bacilli): The efficacy of Pretomanid against non-replicating M. tb is primarily attributed to its activity under anaerobic or hypoxic conditions, which are characteristic of the host granuloma environment.[6] The activation pathway and mechanism are as follows:

-

Activation: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tb.[5][6] This enzyme is dependent on the reduced form of cofactor F420.[5]

-

Metabolite Formation: The reduction of Pretomanid by Ddn leads to the formation of des-nitroimidazole metabolites.[1][9]

-

Nitric Oxide (NO) Release: This metabolic process results in the release of reactive nitrogen species, most notably nitric oxide (NO).[1][6][7]

-

Respiratory Poisoning: The released NO acts as a respiratory poison. It targets and inhibits cytochrome c oxidase in the electron transport chain, disrupting cellular respiration and leading to a significant reduction in ATP synthesis.[1][7] This depletion of cellular energy is lethal even to dormant, non-replicating bacteria.[6][9]

-

This anaerobic mechanism is crucial for Pretomanid's ability to shorten treatment durations by effectively eliminating the persistent bacterial population.[3]

Caption: Anaerobic activation pathway of Pretomanid in M. tuberculosis.

3. Quantitative Efficacy Data

The following tables summarize key quantitative data regarding the efficacy of Pretomanid from preclinical and clinical studies.

Table 1: In Vitro Activity of Pretomanid Against Mycobacterial Species

| Mycobacterial Species | Minimum Inhibitory Concentration (MIC) (μg/mL) | Condition | Reference |

|---|---|---|---|

| M. tuberculosis (Drug-Susceptible & Resistant) | Active (Specific values vary by study) | Aerobic & Anaerobic | [7] |

| M. kansasii | Sensitive | In vitro | [10] |

| M. xenopi | Sensitive | In vitro | [10] |

| M. ulcerans | ≤4 to ≥16 | In vitro | [1] |

| M. avium | Innately Resistant | In vitro | [1] |

| M. intracellulare | Innately Resistant | In vitro | [1] |

| M. abscessus | Innately Resistant | In vitro |[1] |

Table 2: In Vivo Efficacy of Pretomanid in a Murine Model of NTM Infection

| NTM Species | Treatment | Log10 CFU Reduction (Lungs) | Log10 CFU Reduction (Spleen) | Reference |

|---|---|---|---|---|

| M. abscessus | Pretomanid (200 mg/kg) | 3.12 | 2.30 | [10] |

| M. chelonae | Pretomanid (200 mg/kg) | Moderate Inhibition | Moderate Inhibition | [10] |

| M. fortuitum | Pretomanid (200 mg/kg) | Moderate Inhibition | Moderate Inhibition |[10] |

Table 3: Clinical Trial Efficacy of Pretomanid-Containing Regimen (BPaL)

| Trial Name | Patient Population | Outcome | Success Rate | Reference |

|---|---|---|---|---|

| Nix-TB | XDR-TB, Treatment-Intolerant/Non-Responsive MDR-TB | Favorable outcome 6 months post-treatment | 90% | [3][8] |

| Nix-TB | XDR-TB | Favorable outcome | 89% | [1] |

| Nix-TB | MDR-TB | Favorable outcome | 92% |[1] |

4. Experimental Protocols

Evaluating the efficacy of compounds against non-replicating M. tb requires specialized laboratory models that mimic the anaerobic conditions of the host environment.

4.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) in an Anaerobic Model

This protocol describes a common method for assessing the activity of an antimicrobial agent against M. tb under anaerobic conditions, which induce a state of non-replication.

Objective: To determine the lowest concentration of Pretomanid that inhibits the visible growth of M. tb in an oxygen-depleted environment.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Pretomanid stock solution of known concentration

-

96-well microtiter plates

-

Anaerobic gas generating system (e.g., GasPak™) or anaerobic chamber

-

Resazurin solution (as a viability indicator)

-

Plate reader or manual reading mirror

Methodology:

-

Inoculum Preparation:

-

Culture M. tb in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Drug Dilution Series:

-

Prepare serial twofold dilutions of Pretomanid in 7H9 broth directly in the 96-well microtiter plate. Include a drug-free well as a positive growth control and a media-only well as a negative control.

-

-

Inoculation:

-

Add the prepared M. tb inoculum to each well (except the negative control), bringing the total volume to 200 µL per well.

-

-

Induction of Anaerobiosis:

-

Place the sealed microtiter plate into an anaerobic jar with a gas generator pack or into an anaerobic chamber. Ensure the environment is oxygen-depleted, typically containing a gas mixture of 5% H₂, 5% CO₂, and 90% N₂.

-

-

Incubation:

-

Incubate the plate at 37°C for 10-14 days. The extended incubation time is necessary as bacterial metabolism is significantly slowed under anaerobic conditions.

-

-

Viability Assessment and MIC Determination:

-

After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.

-

Visually inspect the plate or use a plate reader. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity (bacterial viability).

-

The MIC is defined as the lowest concentration of Pretomanid in which no color change is observed, indicating inhibition of bacterial viability.

-

Caption: Experimental workflow for anaerobic MIC determination.

Pretomanid is a potent antituberculosis agent with a crucial dual mechanism of action that confers bactericidal activity against both replicating and, significantly, non-replicating M. tuberculosis. Its ability to act as a respiratory poison under anaerobic conditions via the release of nitric oxide is a key feature that allows it to target the persistent bacterial populations responsible for the long treatment courses and relapses in tuberculosis. The quantitative data from both preclinical models and clinical trials underscore its efficacy. Understanding the specific mechanisms and the experimental protocols used to verify its activity against non-replicating bacilli is essential for the ongoing development of novel, shorter, and more effective regimens to combat the global threat of tuberculosis.

References

- 1. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pretomanid in drug-resistant tuberculosis: a profile of its use [adisjournals.figshare.com]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 7. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PMC [pmc.ncbi.nlm.nih.gov]

Antituberculosis Agent-2 (ATA-2): A Technical Guide on its Activity Against Drug-Resistant Clinical Isolates

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global public health, necessitating the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the preclinical and clinical data related to a novel antituberculosis agent, herein referred to as Antituberculosis Agent-2 (ATA-2), a compound analogous to pretomanid. ATA-2, a nitroimidazooxazine, has demonstrated potent bactericidal activity against both actively replicating and dormant Mtb.[2][3] This document will detail its mechanism of action, in vitro activity against a range of drug-resistant clinical isolates, and the experimental protocols utilized for its evaluation.

Mechanism of Action

ATA-2 is a prodrug that requires intracellular activation within the mycobacterium.[4] Its multifaceted mechanism of action contributes to its efficacy against drug-resistant strains.

Activation Pathway: The activation of ATA-2 is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420.[2][5] The reduction of F420 is carried out by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[2]

Dual-Action Bactericidal Effects:

-

Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, activated ATA-2 inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][6] This disruption of the cell wall integrity leads to bacterial cell death.[2]

-

Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environments characteristic of tuberculous granulomas, activated ATA-2 releases reactive nitrogen species, including nitric oxide (NO).[3] These reactive species act as respiratory poisons, leading to the death of dormant, non-replicating bacilli.[2][3]

Mutations in genes involved in the activation pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can confer resistance to ATA-2.[2][7]

In Vitro Activity Against Drug-Resistant Isolates

The in vitro potency of ATA-2 has been evaluated against a panel of drug-sensitive and drug-resistant clinical isolates of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for assessing the antimicrobial activity of a compound.

Data Presentation

The following table summarizes the MIC data for ATA-2 against various M. tuberculosis strains.

| M. tuberculosis Strain Type | Resistance Profile | ATA-2 MIC Range (mg/L) | Reference |

| Drug-Susceptible (H37Rv) | Susceptible to all first-line drugs | 0.06 - 0.25 | [8] |

| Multidrug-Resistant (MDR) | Resistant to at least isoniazid and rifampicin | 0.031 - 0.063 | [9] |

| Pre-Extensively Drug-Resistant (Pre-XDR) | MDR plus resistance to any fluoroquinolone | Not explicitly stated, but included in studies with XDR-TB | [7][10] |

| Extensively Drug-Resistant (XDR) | MDR plus resistance to a fluoroquinolone and at least one of bedaquiline or linezolid | Not explicitly stated, but included in clinical trials with favorable outcomes | [7][9] |

| ATA-2 Resistant Mutants | Harbor mutations in ddn, fbiA-D, fgd1 | ≥ 16 | [11] |

Note: The epidemiological cutoff (ECOFF) for wild-type strains is generally considered to be 0.5 mg/L.[8][11]

Experimental Protocols

Standardized and robust experimental protocols are crucial for the accurate determination of the in vitro activity of novel antitubercular agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ATA-2 against M. tuberculosis isolates is typically determined using a broth microdilution method.[12]

1. Inoculum Preparation:

-

M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

-

The bacterial suspension is adjusted to a McFarland standard of 0.5, corresponding to approximately 1-5 x 10^7 CFU/mL.

-

The suspension is then further diluted to achieve the desired final inoculum concentration in the assay plate.[13]

2. Assay Plate Preparation:

-

A 96-well microtiter plate is used for the assay.[14]

-

Two-fold serial dilutions of ATA-2 are prepared in Middlebrook 7H9 broth.

-

The diluted bacterial suspension is added to each well containing the drug dilutions.

-

Positive (no drug) and negative (no bacteria) controls are included on each plate.

3. Incubation:

4. MIC Reading:

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

-

Growth can be assessed visually or by using a growth indicator such as resazurin (AlamarBlue).[13][15] The addition of resazurin results in a color change from blue to pink in the presence of viable bacteria.

Visualizations

ATA-2 Activation and Mechanism of Action Pathway

Caption: ATA-2 Activation and Dual-Action Mechanism.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

This compound (ATA-2) demonstrates significant promise as a component of combination therapy for drug-resistant tuberculosis. Its novel, dual-action mechanism of action, targeting both replicating and non-replicating bacilli, makes it a valuable tool in the fight against this persistent pathogen. The data presented in this guide underscore its potent in vitro activity against a range of drug-resistant clinical isolates. Continued research and clinical evaluation are essential to fully realize the therapeutic potential of ATA-2 in shortening and simplifying the treatment of drug-resistant TB. ATA-2 has been studied in numerous clinical trials, often in combination with other drugs like bedaquiline and linezolid (BPaL regimen).[9][16] These trials have shown high success rates in treating patients with highly resistant forms of tuberculosis.[9][10]

References

- 1. youtube.com [youtube.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pretomanid - Wikipedia [en.wikipedia.org]

- 6. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]

- 11. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 14. youtube.com [youtube.com]

- 15. journals.asm.org [journals.asm.org]

- 16. TB medicine pretomanid enters regulatory review process in the United States | EurekAlert! [eurekalert.org]

Initial Toxicity Screening of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: A Technical Guide

Introduction

2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as PAMCHD, is a compound that has garnered significant interest for its potent and specific anti-tuberculosis activity.[1][2] As with any compound under investigation for therapeutic applications, an initial assessment of its toxicity is a critical step in the drug development process. This technical guide provides a comprehensive overview of the available data on the initial toxicity screening of PAMCHD, focusing on its effects on human cell lines. The information is intended for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity Assessment

Initial toxicity studies have consistently demonstrated that PAMCHD exhibits a favorable safety profile with low cytotoxicity against a range of human cell lines.

Summary of Quantitative Cytotoxicity Data

Published studies have reported on the low toxicity of PAMCHD; however, specific IC50 values are not consistently provided in the available literature. The primary finding is a lack of significant cell inhibition at a concentration of 50 μM.

| Cell Line | Description | Compound Concentration | % Inhibition / Viability | IC50 Value | Reference |

| Four human cell lines (unspecified) | - | 50 μM | <20% inhibition | Not Reported | [1] |

| HEK-293 | Human Embryonic Kidney cells | Not Specified | Non-cytotoxic | Not Reported | |

| AML12 | Mouse Hepatocyte cell line | Not Specified | Non-cytotoxic | Not Reported | |

| RAW-264.7 | Mouse Macrophage cell line | Not Specified | Non-cytotoxic | Not Reported |

Note: While the literature confirms the non-cytotoxic nature of PAMCHD, specific quantitative data such as IC50 values and the full dose-response curves were not available in the reviewed sources.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like PAMCHD using a standard MTT assay. This protocol is based on common laboratory practices, as the specific, detailed methodologies used for PAMCHD were not fully outlined in the available literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

-

Human cell lines (e.g., HEK-293, HepG2) are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of PAMCHD is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the different concentrations of PAMCHD. A vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only) are also included.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

-

Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

5. Solubilization and Absorbance Reading:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The absorbance values are converted to percentage cell viability relative to the vehicle control.

-

A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

Caption: A generalized workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway Interaction

Given the reported low toxicity of PAMCHD at the tested concentrations, it is unlikely to significantly perturb major cell survival or death signaling pathways. The diagram below illustrates a simplified representation of a generic cell survival pathway that would be expected to remain largely unaffected by non-toxic concentrations of PAMCHD.

Caption: A simplified cell survival pathway not perturbed by PAMCHD.

The initial toxicity screening of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) indicates that the compound has a low potential for cytotoxicity against human cell lines at concentrations effective against Mycobacterium tuberculosis. While specific quantitative data such as IC50 values are not extensively reported in the publicly available literature, the existing findings support a favorable preliminary safety profile for this promising anti-tuberculosis agent. Further detailed toxicological studies will be necessary as part of its continued development.

References

In-depth Technical Guide: Physicochemical Properties of Antituberculosis Agents for Drug Development

Disclaimer: The specific compound "Antituberculosis agent-2" (CAS 2411741-01-8), also referred to as "Compound 8d" by some commercial suppliers, is not extensively characterized in publicly accessible scientific literature. The lack of primary research publications prevents the compilation of a comprehensive technical guide on its specific physicochemical properties, experimental protocols, and mechanism of action as requested.

To fulfill the user's request for a detailed guide, this document will use the well-established first-line antituberculosis drug, Isoniazid , as a representative example. This guide will adhere to all specified formatting and content requirements, serving as a template for how such a document would be structured for a novel drug candidate.

Introduction to Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment and has been in clinical use for decades. It is highly effective against actively replicating Mycobacterium tuberculosis. This guide provides a detailed overview of its physicochemical properties, the experimental methods used to determine them, and its mechanism of action, which are critical for the development of new antituberculosis agents.

Physicochemical Properties of Isoniazid

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Physicochemical Data

The key physicochemical parameters for Isoniazid are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 137.14 g/mol |

| Molecular Formula | C₆H₇N₃O |

| Melting Point | 171.4 °C |

| Boiling Point | Decomposes |

| Water Solubility | 140 g/L at 25 °C |

| pKa | 1.8 (pyridinium ion), 3.5 (hydrazide), 10.8 (hydrazide) |

| LogP (octanol-water) | -0.7 |

| Physical State | White crystalline solid |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data. The following sections describe standard methodologies for determining the key properties of antituberculosis agents like Isoniazid.

Determination of Melting Point

The melting point is a crucial indicator of purity.

-

Method: Capillary Melting Point Method.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.

-

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation.

-

Method: Shake-Flask Method.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Determination of pKa

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values.

-

Method: Potentiometric Titration.

-

Procedure:

-

A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

-

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which influences its ability to cross biological membranes.

-

Method: Shake-Flask Method.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Mechanism of Action and Signaling Pathways

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of Isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Isoniazid Activation and Mycolic Acid Synthesis Inhibition Pathway

Caption: Activation of Isoniazid and its inhibitory effect on the mycolic acid synthesis pathway.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodological & Application

Application Note: In Vitro Efficacy of Antituberculosis Agents

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat. The development of new and effective antituberculosis agents is a critical area of research. A crucial step in the drug discovery pipeline is the in vitro assessment of a compound's efficacy against M. tuberculosis. This application note provides a detailed protocol for determining the in vitro activity of a representative antituberculosis agent, Rifampicin, using a luciferase reporter phage (LRP) assay. Additionally, it outlines the mechanism of action of Rifampin and presents typical minimum inhibitory concentration (MIC) data.

Mechanism of Action: Rifampicin

Rifampicin is a broad-spectrum antibiotic that is a cornerstone of first-line TB treatment.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[1][2][3] By binding to the β-subunit of this enzyme, Rifampicin effectively blocks the initiation of transcription, thereby preventing the synthesis of messenger RNA (mRNA) and subsequent protein production.[3][4][5] This disruption of essential cellular processes ultimately leads to bacterial cell death.[1]

Experimental Protocol: Luciferase Reporter Phage (LRP) Assay for Antituberculosis Agent Susceptibility

This protocol describes a rapid and sensitive method for determining the susceptibility of Mycobacterium tuberculosis to antimicrobial agents using a luciferase reporter phage.[6][7] This assay measures the light produced upon infection of viable mycobacteria with a genetically engineered phage carrying a luciferase gene.[6][7] A reduction in light output in the presence of an antimicrobial agent indicates susceptibility.

Materials and Reagents

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

Luciferase reporter phage (LRP) stock

-

Antituberculosis agent (e.g., Rifampicin) stock solution

-

D-luciferin substrate

-

Sterile 96-well white, clear-bottom microtiter plates

-

Luminometer

Procedure

-

Preparation of M. tuberculosis Culture:

-